molecular formula C27H25N3O3S B3519585 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B3519585
M. Wt: 471.6 g/mol
InChI Key: TUTNTAKGFIEBLO-UHFFFAOYSA-N
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Description

4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a piperazine moiety, a benzodioxole group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Attachment of the Benzodioxole Group: The benzodioxole group can be attached through a Friedel-Crafts acylation reaction, where the benzodioxole reacts with an acyl chloride derivative of the quinoline-piperazine intermediate.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the quinoline and piperazine rings.

    Substitution: The compound can undergo various substitution reactions, especially at the piperazine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its piperazine moiety can enhance its binding affinity to certain receptors, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. The presence of the benzodioxole and thiophene groups can further enhance its pharmacological activity.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine moiety can enhance its binding to certain receptors, while the benzodioxole and thiophene groups can modulate its electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of a quinoline core, piperazine moiety, benzodioxole group, and thiophene ring. This unique structure imparts distinct electronic and pharmacological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-6-9-26(34-18)23-15-21(20-4-2-3-5-22(20)28-23)27(31)30-12-10-29(11-13-30)16-19-7-8-24-25(14-19)33-17-32-24/h2-9,14-15H,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTNTAKGFIEBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
Reactant of Route 3
Reactant of Route 3
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
Reactant of Route 5
Reactant of Route 5
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
Reactant of Route 6
Reactant of Route 6
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

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